molecular formula C7H4ClNO B14354265 2-Chloro-3-(furan-2-yl)prop-2-enenitrile CAS No. 91678-88-5

2-Chloro-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B14354265
CAS No.: 91678-88-5
M. Wt: 153.56 g/mol
InChI Key: JUZYXDSTFKXBHH-UHFFFAOYSA-N
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Description

2-Chloro-3-(furan-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C7H4ClNO It is characterized by the presence of a furan ring, a chloro group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(furan-2-yl)prop-2-enenitrile typically involves the reaction of furan-2-carbaldehyde with chloroacetonitrile in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(furan-2-yl)prop-2-enenitrile can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles.

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-methoxy-3-(furan-2-yl)prop-2-enenitrile.

    Oxidation: Products include furan-2-carboxylic acid derivatives.

    Reduction: Products include 2-chloro-3-(furan-2-yl)propan-1-amine.

Scientific Research Applications

2-Chloro-3-(furan-2-yl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(furan-2-yl)prop-2-enenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. The furan ring can be involved in aromatic substitution reactions. These interactions can lead to the formation of various bioactive compounds with potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)prop-2-enal
  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
  • Prop-2-enenitrile, 3-(2-chlorophenyl)-

Uniqueness

2-Chloro-3-(furan-2-yl)prop-2-enenitrile is unique due to the presence of both a chloro group and a nitrile group attached to a furan ring.

Properties

CAS No.

91678-88-5

Molecular Formula

C7H4ClNO

Molecular Weight

153.56 g/mol

IUPAC Name

2-chloro-3-(furan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C7H4ClNO/c8-6(5-9)4-7-2-1-3-10-7/h1-4H

InChI Key

JUZYXDSTFKXBHH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C(C#N)Cl

Origin of Product

United States

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